Methyl 5-[(tert-Butylimino)acetyl]salicylate
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Overview
Description
Methyl 5-[(tert-Butylimino)acetyl]salicylate is a complex organic compound with a unique structure that includes a tert-butyl group, an iminoacetyl group, and a hydroxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate typically involves the reaction of 2-hydroxybenzoic acid with tert-butylamine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-Butylimino)acetyl]salicylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(tert-Butylimino)acetyl]salicylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-Butylimino)acetyl]salicylate involves its interaction with specific molecular targets. The iminoacetyl group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxybenzoate ester can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate: Similar structure but with a benzyloxy group instead of a hydroxy group.
Methyl 5-(2-tert-butylaminoacetyl)-2-hydroxybenzoate: Similar structure but with an amino group instead of an imino group.
Uniqueness
Methyl 5-[(tert-Butylimino)acetyl]salicylate is unique due to the presence of the iminoacetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJNURWCWILCBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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